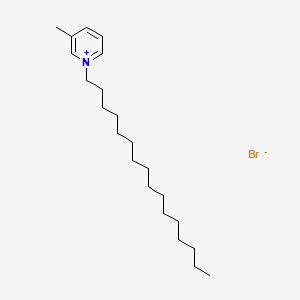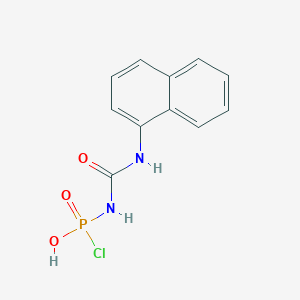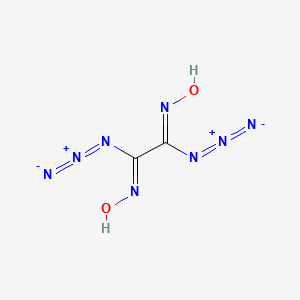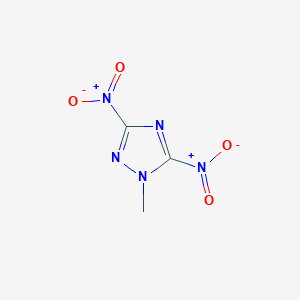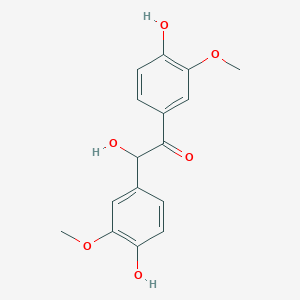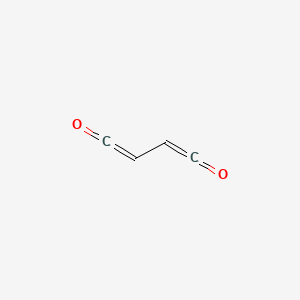
Buta-1,3-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buta-1,3-diene-1,4-dione, also known as bisketene, is an organic compound with the formula C₄H₂O₂. It is a conjugated diene and diketone, characterized by the presence of two double bonds and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of vinyl phosphates with organometallic reagents, such as aryllithium, to form trisubstituted buta-1,3-dienes, which can then be further oxidized to yield the desired diketone . Another method involves the palladium-catalyzed cross-coupling reactions of vinyl halides with alkenyl-substituted organometallic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of palladium catalysts and organometallic reagents is common in industrial settings due to their efficiency and scalability.
化学反应分析
Types of Reactions
Buta-1,3-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
科学研究应用
Buta-1,3-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism by which buta-1,3-diene-1,4-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene and diketone structure. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene with the formula C₄H₆.
2,3-Dimethylbuta-1,3-diene: A substituted diene with additional methyl groups.
Vinylethylene: Another conjugated diene with a different substitution pattern.
Uniqueness
Buta-1,3-diene-1,4-dione is unique due to the presence of both diene and diketone functionalities, which confer distinct reactivity and chemical properties compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
属性
CAS 编号 |
2829-38-1 |
|---|---|
分子式 |
C4H2O2 |
分子量 |
82.06 g/mol |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h1-2H |
InChI 键 |
IBHMKHMMZPPEQT-UHFFFAOYSA-N |
规范 SMILES |
C(=C=O)C=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

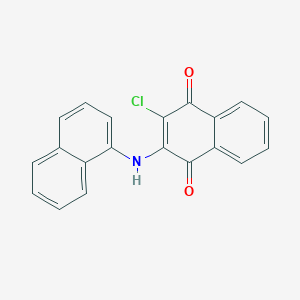
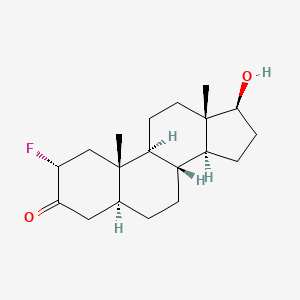
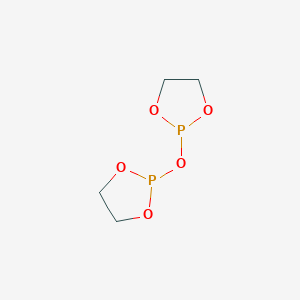
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
